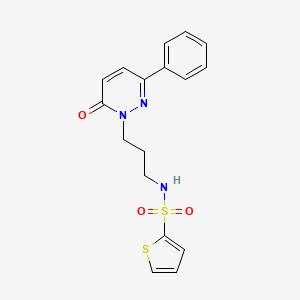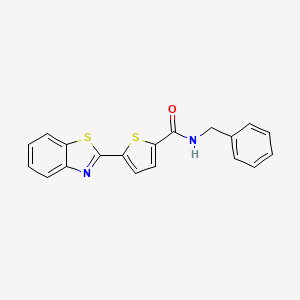
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:
Reaction solvents like dichloromethane or tetrahydrofuran
Catalysts such as palladium or copper
Temperature conditions ranging from room temperature to moderate heating
Industrial Production Methods
Scaling up for industrial production could involve:
Using continuous flow reactors for efficient mixing and heat control
Opting for greener solvents and reagents to minimize environmental impact
Implementing robust purification methods, like crystallization or chromatography
化学反応の分析
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:
Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.
Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Halogenated derivatives, azides
科学的研究の応用
In Chemistry
Used as intermediates for synthesizing more complex molecules
Studied for its reactivity and potential as a catalyst
In Biology
Examined for its biological activity, such as enzyme inhibition or antimicrobial properties
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties
In Industry
Utilized in the development of new materials, such as polymers with specific properties
Applied in the formulation of specialty chemicals and dyes
作用機序
The compound exerts its effects through various molecular pathways. Key mechanisms include:
Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions
Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways
DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes
類似化合物との比較
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to:
Its unique structural combination of a pyridazine ring, phenyl group, and thiophene-2-sulfonamide moiety
Versatility in undergoing various chemical reactions
Similar Compounds
Pyridazine Derivatives: : Compounds with modifications on the pyridazine ring, differing in substituent groups
Sulfonamide Compounds: : Sulfa drugs, known for their antibacterial properties
Thiophene Derivatives: : Molecules with thiophene rings, used in electronic materials and pharmaceuticals
特性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOYSTWNWNWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)


![3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2833935.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)
